N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-17(16-11-20-14-5-1-2-6-15(14)22-16)21-10-13-4-3-8-23(12-13)18-19-7-9-25-18/h1-2,5-7,9,11,13H,3-4,8,10,12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDKIMPLDQHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=NC4=CC=CC=C4N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a substituted 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield. The use of high-throughput screening and process optimization techniques is crucial in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide exhibit antimicrobial properties. A study highlighted its potential antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole-piperidine framework can enhance efficacy .
Anticancer Properties
The compound has been investigated for anticancer applications, particularly through its interaction with various biological targets involved in cancer progression. Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, thiazole-pyridine hybrids demonstrated significant activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .
Pain Modulation
This compound has been identified as a potential antagonist for P2X3 receptors, which play a crucial role in nociceptive signaling pathways. This suggests its application in developing analgesics aimed at treating chronic pain conditions .
Case Studies
Case Study 1: Antimicrobial Screening
A series of derivatives based on the thiazole-piperidine scaffold were synthesized and screened for antibacterial activity. The results indicated that certain modifications significantly increased their potency against Gram-positive bacteria .
Case Study 2: Anticancer Efficacy
In a study focusing on thiazole-integrated compounds, several derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value lower than that of standard chemotherapeutics, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide (CAS: 925434-55-5)
Structural Similarities :
- Both compounds share a quinoxaline-2-carboxamide backbone.
- The presence of a thiazole-containing heterocycle (imidazothiazole vs. thiazole-piperidine) enables similar binding interactions.
Key Differences :
- Substituent Groups: The target compound uses a piperidine-thiazole group, while the analog in features an imidazothiazole-piperazine system. Piperazine (a six-membered ring with two nitrogen atoms) increases basicity compared to piperidine (one nitrogen).
Physical Properties :
| Property | Target Compound* | CAS 925434-55-5 |
|---|---|---|
| Molecular Formula | Not provided | C₂₅H₂₃N₇OS |
| Molecular Weight | Not provided | 469.56 g/mol |
| Melting Point | Not available | 221°C |
| Density | Not available | 1.46 g/cm³ |
Functional Implications :
- The analog (CAS 925434-55-5) is a known SRT1720 derivative, a sirtuin 1 (SIRT1) activator used in aging and metabolic disease research. The target compound’s piperidine-thiazole group may alter SIRT1 binding kinetics due to reduced basicity compared to piperazine .
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Structural Similarities :
- Both compounds contain a thiazole-carboxamide motif.
Key Differences :
- Core Heterocycle: The target compound uses a quinoxaline (two fused pyrazine rings), whereas this analog employs an isoxazole (oxygen- and nitrogen-containing five-membered ring). Isoxazole’s smaller size and electronegative oxygen may reduce membrane permeability compared to quinoxaline.
Biological Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide, identified by its CAS number 1706284-14-1, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 353.4 g/mol. The structure integrates a quinoxaline core with a thiazole-substituted piperidine, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1706284-14-1 |
| Molecular Formula | C18H19N5OS |
| Molecular Weight | 353.4 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antimicrobial properties. For instance, derivatives of quinoxaline and thiazole have shown significant activity against various bacterial strains. A notable study evaluated the antimicrobial efficacy of bis-thiazoles linked to quinoxaline, reporting minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 12a | 20 | Bacillus subtilis |
| Compound 12b | 15 | Bacillus subtilis |
Anticancer Potential
The anticancer activity of thiazole and quinoxaline derivatives has been extensively studied. The hybrid nature of this compound suggests it may possess multi-targeted actions against cancer cells. In vitro studies have indicated that compounds with similar structural motifs can induce apoptosis in various cancer cell lines, including Jurkat and HT-29 cells .
Case Study: Anticancer Activity Assessment
In a comparative study, several thiazole-based compounds were evaluated for their cytotoxic effects on cancer cell lines:
- Compound 13 : Showed significant cytotoxicity with an IC50 less than doxorubicin.
- Compound 35a : Exhibited potent activity due to the presence of a thiazolin ring system.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. For example, interactions with dihydrofolate reductase (DHFR) revealed multiple hydrogen bonds and hydrophobic interactions that could explain its biological efficacy .
Table: Binding Interactions with Target Proteins
| Interaction Type | Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | LYS:144 | 5.68 |
| Alkyl Hydrophobic | VAL:6 | - |
| π-Alkyl Hydrophobic | ALA:7 | - |
Q & A
Basic: How is N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)quinoxaline-2-carboxamide synthesized, and what key reaction conditions ensure optimal yield?
The synthesis typically involves multi-step organic reactions, including:
- Piperidine-thiazole coupling : Formation of the thiazole-linked piperidine core via nucleophilic substitution or cyclization reactions under reflux conditions (e.g., in ethanol or DMF) .
- Quinoxaline carboxamide introduction : Amide bond formation using coupling agents like EDCI or HATU, with strict control of stoichiometry and reaction time to minimize side products .
- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for achieving >95% purity. Reaction progress is monitored via TLC and NMR .
Key conditions : Temperature control (60–100°C), anhydrous solvents, and inert atmospheres (N₂/Ar) to prevent oxidation of thiazole and quinoxaline moieties .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- 1H/13C NMR : Aromatic protons (δ 7.5–8.5 ppm) confirm quinoxaline and thiazole rings, while aliphatic signals (δ 2.5–4.0 ppm) validate the piperidine-methyl bridge .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (thiazole C=N) ensure functional group integrity .
- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., C₁₉H₁₈N₆OS requires 386.1264 g/mol) .
Basic: What is the hypothesized mechanism of action of this compound as a CDK7 inhibitor, based on structural analogs?
Structural analogs (e.g., thiazole-piperidine derivatives) inhibit CDK7 by:
- ATP-binding site competition : The quinoxaline carboxamide mimics adenine, forming hydrogen bonds with kinase hinge residues (e.g., Glu94 and Leu95 in CDK7) .
- Piperidine-thiazole motif : Enhances selectivity via hydrophobic interactions with the kinase’s allosteric pocket, as shown in docking studies .
- In vitro validation : IC₅₀ values ≤100 nM in kinase assays, with >10-fold selectivity over CDK2/9 in cancer cell lines (e.g., MCF-7, HepG2) .
Advanced: How can researchers resolve contradictory data regarding the compound’s efficacy in different cancer cell lines?
- Experimental design :
- Use isogenic cell lines to control for genetic variability (e.g., p53 status affecting CDK7 dependency) .
- Pair kinase activity assays (e.g., ADP-Glo™) with cell viability assays (MTT/CellTiter-Glo®) to distinguish target engagement vs. off-target effects .
- Data analysis :
- Apply pharmacodynamic markers (e.g., phospho-RNAPII CTD Ser5/7) to correlate target inhibition with efficacy .
- Use multivariate regression to account for variables like cell doubling time and drug efflux pump expression .
Advanced: What computational methods are employed to predict binding modes with target proteins?
- Molecular docking (AutoDock Vina/GOLD) : Simulates interactions between the compound’s thiazole-piperidine core and CDK7’s hydrophobic pocket (Glide score ≤ -8 kcal/mol) .
- Molecular dynamics (MD) simulations (AMBER/CHARMM) : Assess stability of predicted binding modes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- Free-energy perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., methyl vs. chloro on quinoxaline) on binding affinity (ΔΔG ≤ ±1 kcal/mol) .
Advanced: How can the pharmacokinetic profile be optimized through structural modifications?
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the quinoxaline ring to improve aqueous solubility (logP reduction from 3.5 to 2.0) .
- Metabolic stability : Replace labile methyl groups with deuterated or fluorinated analogs to slow CYP3A4-mediated oxidation (t₁/₂ increase from 2h to 6h in hepatocytes) .
- Blood-brain barrier (BBB) penetration : Add halogen atoms (e.g., -Cl) to increase lipophilicity, achieving brain-plasma ratios >0.3 in rodent models .
Advanced: What strategies address off-target toxicity observed in preclinical studies?
- Proteome-wide profiling : Use KINOMEscan or thermal shift assays to identify off-target kinases (e.g., FLT3, JAK2) and guide structural refinements .
- Prodrug approaches : Mask the carboxamide as an ester to reduce renal toxicity; enzymatic cleavage in tumors restores activity .
- Dose fractionation : Split daily doses (e.g., 25 mg/kg bid vs. 50 mg/kg qd) to maintain efficacy while lowering Cmax-related toxicity in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
